

# Ginkgolide K for angiogenesis studies in vitro and in vivo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ginkgolide K

Cat. No.: B10818180

[Get Quote](#)

## Application Notes: Ginkgolide K in Angiogenesis Research

**Ginkgolide K** (GK), a compound extracted from the leaves of Ginkgo biloba, has demonstrated significant pro-angiogenic effects, making it a molecule of interest for therapeutic applications in conditions like ischemic stroke.[1] Research indicates that GK promotes the formation of new blood vessels both in laboratory settings (in vitro) and in living organisms (in vivo).[1]

The primary mechanism of action for **Ginkgolide K**'s pro-angiogenic properties involves the activation of the JAK2/STAT3 signaling pathway.[1] This activation leads to the upregulation of key angiogenic factors, including Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ) and Vascular Endothelial Growth Factor (VEGF).[1] In preclinical models of ischemic stroke, administration of **Ginkgolide K** has been shown to improve neurological outcomes and enhance angiogenesis in the affected brain regions.[1] These findings suggest that **Ginkgolide K** could be a promising candidate for developing novel therapies aimed at promoting revascularization and tissue repair after ischemic events.

While much of the detailed research on angiogenesis and ginkgolides has focused on Ginkgolide B (GB), the findings provide a strong rationale for investigating **Ginkgolide K** using similar methodologies.[2][3][4][5] Studies on GB have shown its ability to enhance the proliferation, migration, and tube formation of endothelial cells, key processes in angiogenesis.[2][3] The signaling pathways implicated in GB's action, such as the Akt/eNOS and MAPK/p38 pathways, may also be relevant to **Ginkgolide K** and warrant investigation.[3][5]

## Quantitative Data Summary

The following tables summarize the concentrations and effects of **Ginkgolide K** and related compounds in various angiogenesis assays as reported in the literature.

Table 1: In Vitro and In Vivo Concentrations of **Ginkgolide K**

Model System	Concentration/Dosage	Observed Effect	Reference
b.End3 cells (in vitro)	10 $\mu$ M	Upregulation of HIF-1 $\alpha$ and VEGF	[1]
tMCAO mouse model (in vivo)	3.5 mg/kg	Upregulation of HIF-1 $\alpha$ and VEGF	[1]
tMCAO mouse model (in vivo)	3.5, 7.0, 14.0 mg/kg (i.p., bid., 2 weeks)	Attenuated neurological impairments, promoted angiogenesis in cortex and striatum	[1]

Table 2: Effects of Ginkgolide B on Angiogenesis-Related Processes (for methodological reference)

Cell Type/Model	Assay	Concentration(s)	Key Findings	Reference
b.End3 and HUVEC cells	Proliferation, Migration, Tube Formation	Not specified	Significantly increased all three parameters	[2]
Human EPCs	Adhesion	20 and 80 µg/mL	Increased adhesion to ECM	[3]
Human EPCs	Migration	5, 20, and 80 µg/mL	Increased migration	[3]
Human EPCs	Tube Formation	5 to 80 µg/mL	Enhanced capillary-like tube formation in a dose-dependent manner	[3]

## Experimental Protocols

Here are detailed protocols for key in vitro and in vivo angiogenesis assays relevant for studying **Ginkgolide K**.

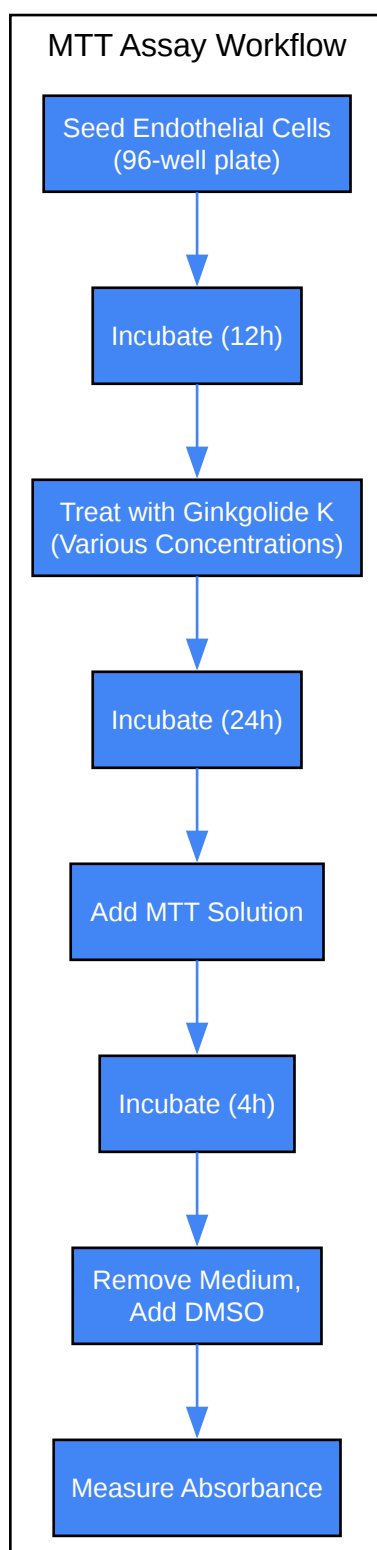
### In Vitro Assays

#### 1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **Ginkgolide K** on the viability and proliferation of endothelial cells (e.g., HUVECs or b.End3 cells).

- Materials:
  - Endothelial cells (HUVEC, b.End3)
  - 96-well plates
  - Complete culture medium

- **Ginkgolide K** stock solution
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Procedure:
  - Seed endothelial cells in a 96-well plate at a density of  $1 \times 10^5$  cells/mL (100  $\mu$ L per well) and incubate for 12 hours at 37°C in 5% CO<sub>2</sub>.[\[6\]](#)
  - Treat the cells with various concentrations of **Ginkgolide K** (e.g., 5, 10, 20, 40, 80  $\mu$ g/mL) in a final volume of 100  $\mu$ L per well and incubate for 24 hours.[\[6\]](#)
  - Add 10  $\mu$ L of MTT solution to each well and incubate for another 4 hours at 37°C.[\[6\]](#)
  - Remove the culture medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[\[6\]](#)
  - Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.



[Click to download full resolution via product page](#)

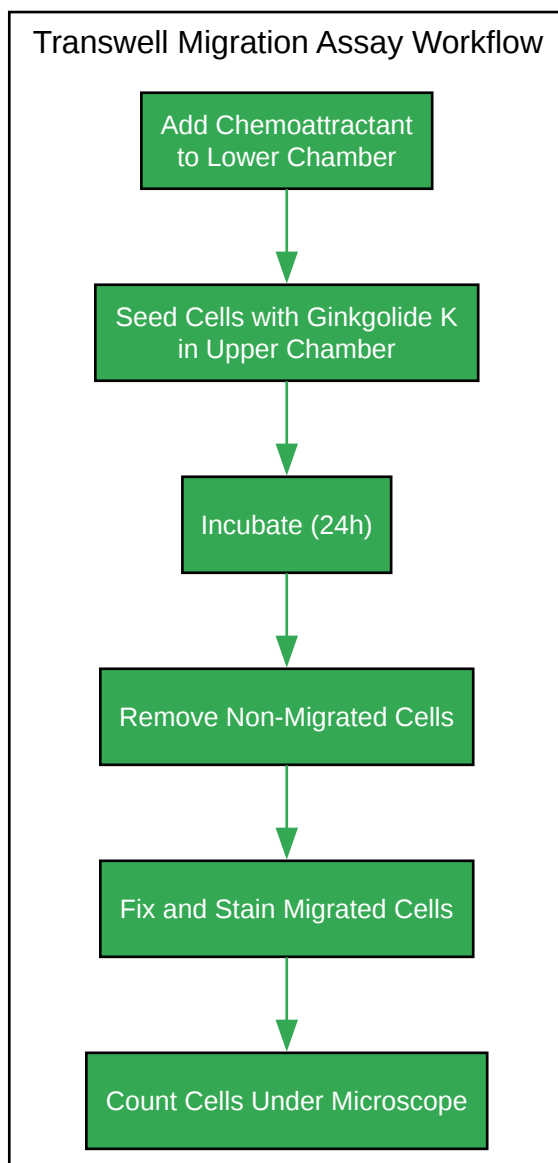
MTT Assay Workflow Diagram.

## 2. Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of **Ginkgolide K** on the chemotactic migration of endothelial cells.

- Materials:
  - Transwell inserts (e.g., 8.0- $\mu$ m pore size) for 24-well plates
  - Endothelial cells
  - Serum-free medium
  - Medium with chemoattractant (e.g., 10% FBS)
  - **Ginkgolide K** stock solution
  - Cotton swabs
  - Fixation and staining reagents (e.g., paraformaldehyde, Giemsa or crystal violet)
- Procedure:
  - Add 500-600  $\mu$ L of medium containing a chemoattractant to the lower chamber of the 24-well plate.[\[6\]](#)[\[7\]](#)
  - Harvest endothelial cells and resuspend them in serum-free medium.
  - Seed  $5 \times 10^4$  cells in 300  $\mu$ L of serum-free medium containing various concentrations of **Ginkgolide K** into the upper chamber of the Transwell insert.[\[6\]](#)
  - Incubate for 24 hours at 37°C in 5% CO<sub>2</sub>.[\[6\]](#)
  - After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[\[6\]](#)[\[8\]](#)
  - Fix the migrated cells on the lower surface of the membrane (e.g., with 4% paraformaldehyde) and stain them (e.g., with Giemsa solution).[\[6\]](#)

- Count the number of migrated cells in several random fields under a microscope.[6]



[Click to download full resolution via product page](#)

Transwell Migration Assay Workflow.

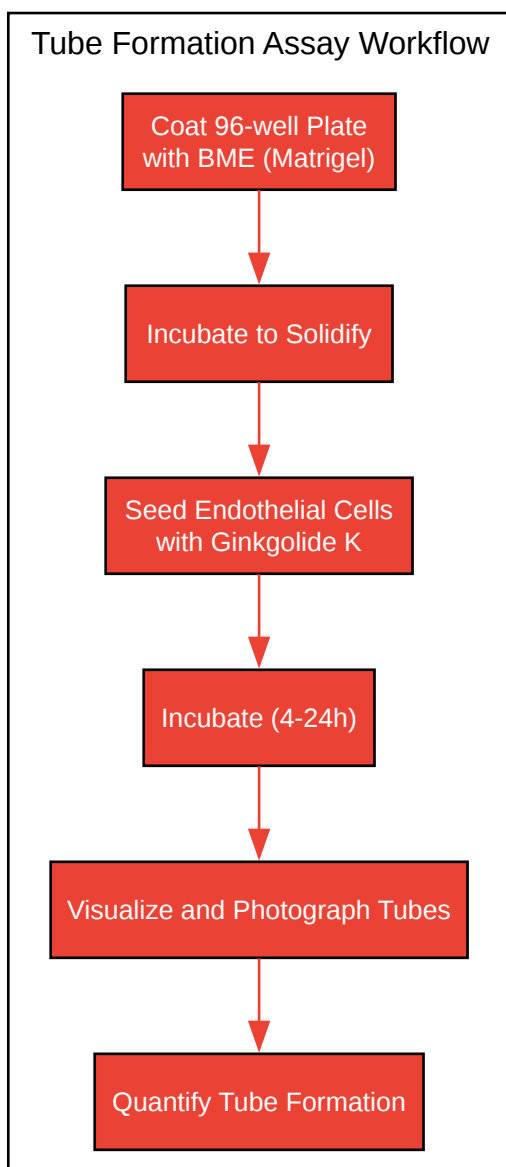
### 3. Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

- Materials:

- 96-well plate
- Basement Membrane Extract (BME), such as Matrigel
- Endothelial cells
- Culture medium
- **Ginkgolide K** stock solution
- Calcein AM (optional, for fluorescence imaging)
- Procedure:
  - Thaw BME on ice and coat the wells of a pre-cooled 96-well plate with 50-80  $\mu\text{L}$  of BME.
  - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[9]
  - Harvest endothelial cells and resuspend them in medium containing the desired concentrations of **Ginkgolide K**.
  - Seed  $1 \times 10^4$  to  $1.5 \times 10^4$  cells onto the solidified BME in each well.
  - Incubate the plate at 37°C in 5%  $\text{CO}_2$  for 4 to 24 hours.
  - Visualize and photograph the tube formation using a phase-contrast microscope.
  - Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.





[Click to download full resolution via product page](#)

Tube Formation Assay Workflow.

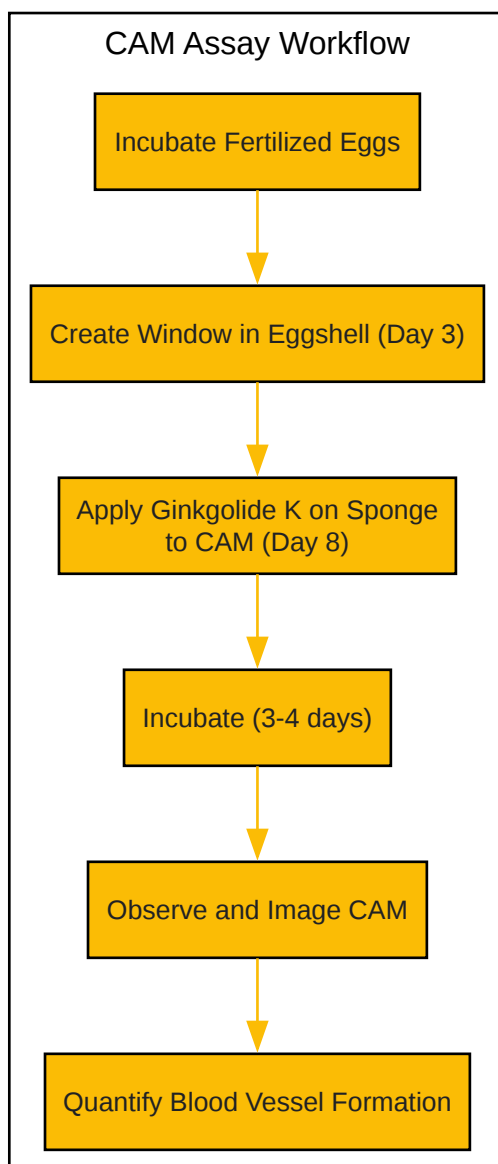
## In Vivo Assays

### 1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

- Materials:

- Fertilized chicken eggs
- Egg incubator
- Sterile sponges or rings
- **Ginkgolide K** solution
- Stereomicroscope with a camera
- Procedure:
  - Incubate fertilized eggs at 37.5°C in a humidified incubator.
  - On embryonic day 3, create a small window in the eggshell to expose the CAM.
  - On embryonic day 8, place a sterile sponge or ring soaked with **Ginkgolide K** solution (or a control solution) onto the CAM.[\[10\]](#)
  - Reseal the window and continue incubation.
  - After 3-4 days, re-open the window and observe the CAM for changes in blood vessel formation around the implant.[\[10\]](#)
  - Capture images using a stereomicroscope and quantify angiogenesis by counting the number of blood vessels converging towards the implant.[\[11\]](#)



[Click to download full resolution via product page](#)

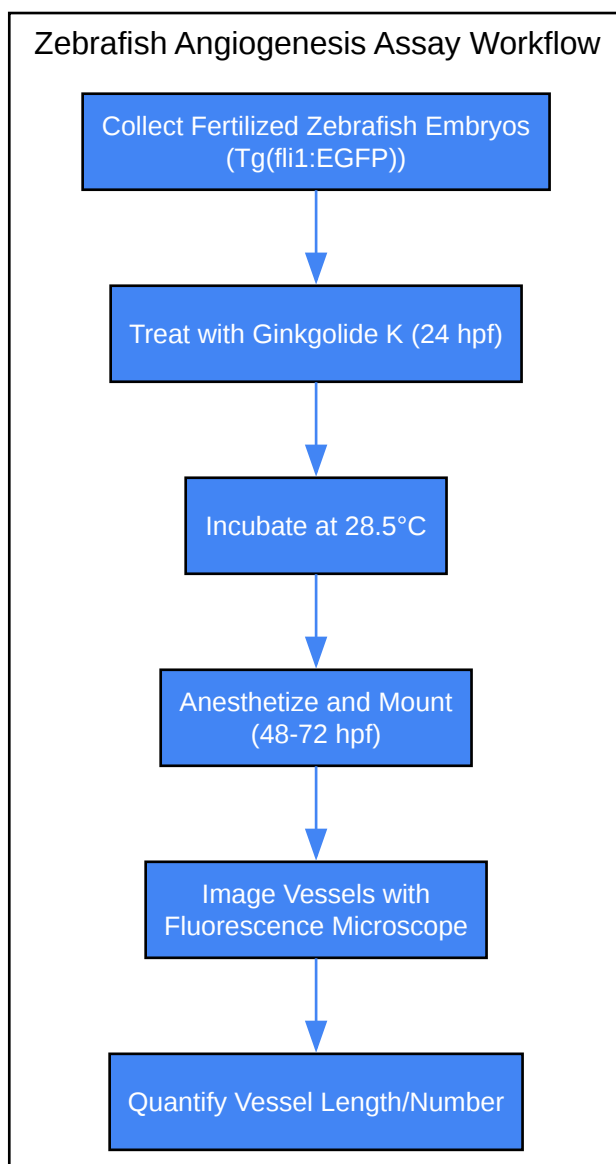
Chick Chorioallantoic Membrane (CAM) Assay Workflow.

## 2. Zebrafish Angiogenesis Model

The zebrafish embryo is an excellent vertebrate model for studying angiogenesis due to its rapid development and optical transparency.[12][13]

- Materials:
  - Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(fli1:EGFP))

- Zebrafish breeding tanks
- Petri dishes
- **Ginkgolide K** solution
- Fluorescence microscope
- Procedure:
  - Collect freshly fertilized zebrafish embryos.
  - At 24 hours post-fertilization (hpf), place the embryos in Petri dishes containing embryo medium with various concentrations of **Ginkgolide K**.[\[14\]](#)
  - Incubate the embryos at 28.5°C.
  - At 48-72 hpf, anesthetize the embryos and mount them for imaging.
  - Observe the formation of subintestinal vessels (SIVs) or intersegmental vessels (ISVs) using a fluorescence microscope.[\[12\]](#)[\[15\]](#)
  - Quantify angiogenesis by measuring the length or number of these vessels.[\[13\]](#)



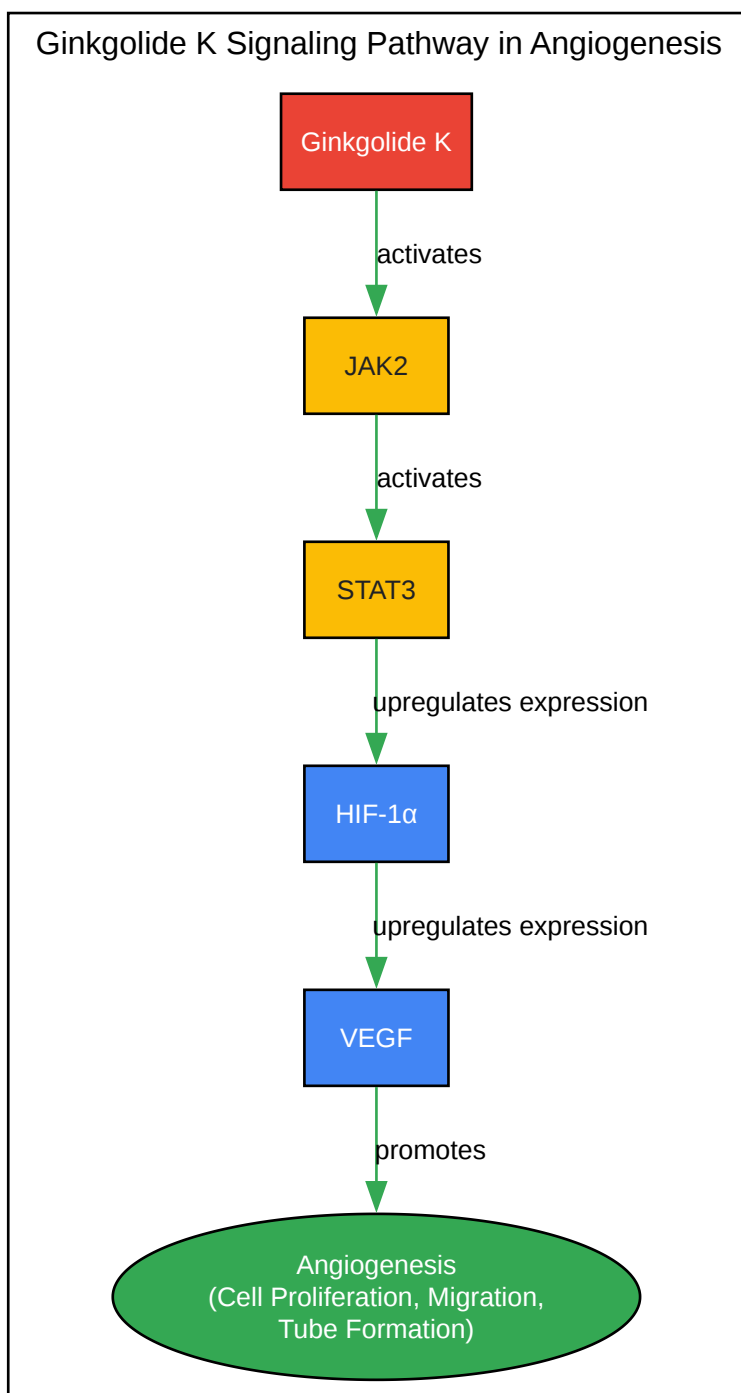
[Click to download full resolution via product page](#)

Zebrafish Angiogenesis Assay Workflow.

## Signaling Pathway

### Ginkgolide K-Induced Pro-Angiogenic Signaling

**Ginkgolide K** promotes angiogenesis primarily through the JAK2/STAT3 pathway.<sup>[1]</sup> This leads to the increased expression of HIF-1 $\alpha$  and its downstream target, VEGF, which are critical for endothelial cell proliferation, migration, and new vessel formation.



[Click to download full resolution via product page](#)

**Ginkgolide K Pro-Angiogenic Signaling Pathway.**

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolide B targets and inhibits creatine kinase B to regulate the CCT/TRiC-SK1 axis and exerts pro-angiogenic activity in middle cerebral artery occlusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eCM Journal - Manuscript - Ginkgolide B promotes proliferation and functional activities of bone marrow-derived endothelial progenitor cells: involvement of Akt/eNOS and MAPK/p38 signaling pathways - True Open Access [ecmjournal.org]
- 5. Ginkgolide B promotes proliferation and functional activities of bone marrow-derived endothelial progenitor cells: involvement of Akt/eNOS and MAPK/p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of Ginkgol C17:1 on the biological behavior of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zebrafish angiogenesis: a new model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.biobide.com [blog.biobide.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Ginkgolide K for angiogenesis studies in vitro and in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10818180#ginkgolide-k-for-angiogenesis-studies-in-vitro-and-in-vivo\]](https://www.benchchem.com/product/b10818180#ginkgolide-k-for-angiogenesis-studies-in-vitro-and-in-vivo)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)